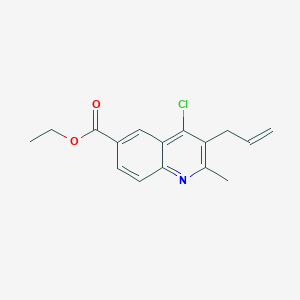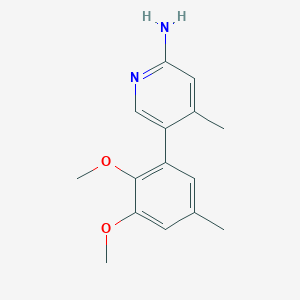![molecular formula C20H15N3S B5685423 3-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]-2-methyl-1H-indole](/img/structure/B5685423.png)
3-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]-2-methyl-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]-2-methyl-1H-indole, also known as GSK-3 inhibitor VIII, is a chemical compound that has been extensively researched due to its potential therapeutic applications. This compound is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), which is a key enzyme involved in various cellular processes such as cell growth, differentiation, and apoptosis.
Wissenschaftliche Forschungsanwendungen
3-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]-2-methyl-1H-indole has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, neuroprotective, and anti-tumor properties. It has also been investigated for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and cancer.
Wirkmechanismus
The mechanism of action of 3-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]-2-methyl-1H-indole involves the inhibition of this compound, which is a serine/threonine kinase that plays a key role in various cellular processes. This compound is involved in the regulation of glycogen metabolism, gene expression, and cell cycle progression. By inhibiting this compound, this compound can modulate various cellular processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines such as TNF-α and IL-1β, which are involved in the pathogenesis of various inflammatory diseases. It has also been shown to increase the production of anti-inflammatory cytokines such as IL-10, which can help to reduce inflammation. In addition, it has been shown to have neuroprotective effects by reducing oxidative stress and apoptosis in neuronal cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]-2-methyl-1H-indole in lab experiments include its high potency, specificity, and selectivity for this compound. It can be used to study the role of this compound in various cellular processes and diseases. However, the limitations of using this compound include its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 3-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]-2-methyl-1H-indole. One direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study its potential use in the treatment of cancer by targeting this compound, which is involved in the regulation of cell proliferation and apoptosis. Additionally, further research is needed to optimize the synthesis method of this compound and improve its solubility and bioavailability.
Synthesemethoden
The synthesis of 3-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]-2-methyl-1H-indole involves the reaction of 2-methyl-1H-indole-3-carbaldehyde with 2-aminothiazole in the presence of a catalyst such as acetic acid. The reaction proceeds through a series of steps that involve the formation of an imine intermediate, which is then cyclized to form the final product. The purity and yield of the product can be improved by using various purification techniques such as column chromatography and recrystallization.
Eigenschaften
IUPAC Name |
2-(1H-indol-3-yl)-4-(2-methyl-1H-indol-3-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3S/c1-12-19(14-7-3-5-9-17(14)22-12)18-11-24-20(23-18)15-10-21-16-8-4-2-6-13(15)16/h2-11,21-22H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASURGCRDOSOXBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C3=CSC(=N3)C4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl N-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]methioninate](/img/structure/B5685356.png)


![2-[(2-chlorobenzyl)thio]-N-1-naphthylacetamide](/img/structure/B5685391.png)

![3,5-dimethyl-7-(5-phenoxy-2-furoyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5685405.png)
![4-{2-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]ethyl}benzenesulfonamide](/img/structure/B5685411.png)
![1-[4-(1,1-dioxido-1,2-thiazinan-2-yl)benzoyl]azepane](/img/structure/B5685415.png)

![N-[(8-methoxyquinolin-5-yl)methyl]-N,2-dimethyl-5-(methylsulfonyl)pyrimidin-4-amine](/img/structure/B5685425.png)
![(3S*,4S*)-1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)-4-methylpiperidine-3,4-diol](/img/structure/B5685434.png)


